molecular formula C11H13ClN2O2 B1360897 (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 269726-82-1

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No. B1360897
M. Wt: 240.68 g/mol
InChI Key: NJAIOCXWQMXNIX-HNCPQSOCSA-N
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Description

“®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular weight of 304.35 . It is also known as “®-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” and has the IUPAC name of "(3R)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid" . The compound is typically stored in a dry environment at 2-8°C .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sensitive to moisture and should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Crystal Engineering with Gamma Amino Acids

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride exhibits characteristics that make it a candidate for crystal engineering. A study by Báthori and Kilinkissa (2015) on baclofen, a similar γ-amino acid, explored the formation of multicomponent crystals with various acids, demonstrating its potential in this field (Báthori & Kilinkissa, 2015).

Synthesis of Disubstituted Aminobutyric Acids

The chemical structure of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride suggests its relevance in the synthesis of disubstituted aminobutyric acids. Vasil'eva et al. (2016) synthesized a variety of such compounds, demonstrating their pharmacological potential (Vasil'eva et al., 2016).

Antimicrobial Activity

Compounds structurally related to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride have been examined for antimicrobial activity. Mickevičienė et al. (2015) studied derivatives of 3-aminobutanoic acids and found them effective against various bacterial and fungal species (Mickevičienė et al., 2015).

Pharmaceutical Analysis

The analysis of derivatives of γ-aminobutyric acid, similar to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, is crucial in pharmaceutical analysis. Belikov et al. (2015) employed IR and H1NMR spectroscopy for structural analysis, suggesting the utility of these methods in identifying substances with similar structures (Belikov, Borovskiy, & Larskiy, 2015).

Enantioselective Synthesis

The enantioselective synthesis of γ-aminobutyric acid derivatives, similar to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, is a significant area of research. Camps et al. (2004) demonstrated the synthesis of enantiomers of baclofen, a related compound, using chiral auxiliaries (Camps, Muñoz-Torrero, & Sánchez, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

(3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIOCXWQMXNIX-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647469
Record name (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

CAS RN

332061-87-7, 269726-82-1
Record name Benzenebutanoic acid, β-amino-3-cyano-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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